molecular formula C17H19N5O2S B2896300 N-(4-butylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 877638-06-7

N-(4-butylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Katalognummer B2896300
CAS-Nummer: 877638-06-7
Molekulargewicht: 357.43
InChI-Schlüssel: SNQGZTJBZDHVJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-butylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Potential Antiasthma Agents

Research has shown that compounds related to N-(4-butylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide, specifically 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, exhibit potential as mediator release inhibitors, which can be used as antiasthma agents. These compounds were prepared through a series of chemical reactions and showed significant activity in the human basophil histamine release assay (Medwid et al., 1990).

Antimicrobial Properties

A study involving the synthesis of various [1,2,4]triazolo[4,3-a]pyrimidines and related compounds indicated that some of these derivatives exhibit mild antimicrobial activities. The compounds' structures were confirmed using various spectroscopic methods, and their antimicrobial effectiveness was evaluated, showing promising results (Gomha et al., 2018).

Insecticidal Applications

Compounds derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, similar in structure to the target compound, have been synthesized and assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds, including triazolo[1,5-a]pyrimidine derivatives, demonstrated significant insecticidal properties (Fadda et al., 2017).

Antibacterial Agents

The synthesis of novel 1,2,4-triazolo[4,3-a]pyrimidine oxazolidinone derivatives has shown that these compounds can act as potent inhibitors of gram-positive pathogens. This discovery has implications for developing new antibacterial agents (Khera et al., 2011).

Utility in Heterocyclic Synthesis

The compound and its derivatives play a crucial role in heterocyclic synthesis, particularly in the development of various biologically active molecules. This review highlights the significance of 1-(4-substituted-aminophenyl)ethanones and derivatives in synthesizing diverse heterocyclic systems (Salem et al., 2021).

Amplifiers of Phleomycin

Certain derivatives of triazolo[4,3-a]pyrimidines have been identified as effective amplifiers of phleomycin, a drug used in cancer treatment. This discovery opens up new avenues in the enhancement of existing cancer therapies (Brown et al., 1978).

Potential Cardiovascular Agents

Studies on 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have revealed that these compounds exhibit promising coronary vasodilating and antihypertensive activities. This positions them as potential candidates for cardiovascular drug development (Sato et al., 1980).

Eigenschaften

IUPAC Name

N-(4-butylphenyl)-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-2-3-4-12-5-7-13(8-6-12)18-15(24)11-25-17-21-20-16-19-14(23)9-10-22(16)17/h5-10H,2-4,11H2,1H3,(H,18,24)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQGZTJBZDHVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.